![molecular formula C24H32N4O2 B5517949 8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)
8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multi-step chemical reactions. For instance, Caroon et al. (1981) reported the preparation of various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones substituted with different groups for antihypertensive screening. These compounds were synthesized for evaluation as antihypertensive agents, showcasing the flexibility of the diazaspiro[4.5]decan-2-one scaffold in medicinal chemistry (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decan-2-ones and similar compounds is characterized by spectroscopic methods, including NMR and X-ray crystallography. Guillon et al. (2020) described the structural characterization of a pyrrolo[1,2-a]quinoxaline derivative, highlighting the importance of structural analysis in understanding the compound's interactions at the molecular level (Guillon et al., 2020).
Chemical Reactions and Properties
Diazaspiro[4.5]decan-2-ones participate in various chemical reactions, reflecting their reactive nature and potential for derivatization. Sharifkanov et al. (2001) demonstrated the growth-regulating activity of a diazaspiro[4.5]decan derivative, prepared by the Mannich reaction, showcasing the chemical versatility of this scaffold (Sharifkanov et al., 2001).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
- A study explored the synthesis of a series of compounds including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which were screened as potential antihypertensive agents. The most active compounds in this series were found to be those substituted at the 4 position. These compounds were shown to be alpha-adrenergic blockers, with one compound primarily an alpha 2-adrenoceptor antagonist, while another was skewed toward alpha 1-adrenoceptor antagonism (Caroon et al., 1981).
Antimicrobial Activity
- Another study synthesized various compounds, including nicotinamide derivatives, that were evaluated for their antimicrobial and antifungal activities. These compounds, related to the structure , showed potential as antimicrobial agents (Othman, 2013).
Antioxidant and Antitumor Activities
- Compounds including pyrazolopyridines, synthesized with the aid of microwave irradiation and related to the compound of interest, were evaluated for their antioxidant and antitumor activities. Some of these compounds showed significant activity against liver and breast cancer cell lines (El‐Borai et al., 2013).
Cancer and Diabetes Research
- A study focusing on spirothiazolidines analogs, which share structural similarities with the compound , found that some of these compounds exhibited significant anticancer activities against human breast and liver carcinoma cell lines. Moreover, some compounds showed therapeutic indices for alpha-amylase and alpha-glucosidase inhibition, indicating potential utility in antidiabetic applications (Flefel et al., 2019).
Muscarinic Receptor Agonism
- Research on muscarinic receptor agonists included the synthesis of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones. These compounds demonstrated muscarinic activity, indicating their potential use in the treatment of cognitive impairments (Wanibuchi et al., 1994).
Eigenschaften
IUPAC Name |
8-[[6-(dimethylamino)pyridin-3-yl]methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-19(21-7-5-4-6-8-21)16-28-18-24(30-23(28)29)11-13-27(14-12-24)17-20-9-10-22(25-15-20)26(2)3/h4-10,15,19H,11-14,16-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZABHDRWFNMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2(CCN(CC2)CC3=CN=C(C=C3)N(C)C)OC1=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.